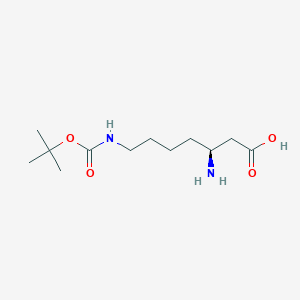

(S)-3-Amino-7-((tert-butoxycarbonyl)amino)heptanoic acid

CAS No.:

Cat. No.: VC13533533

Molecular Formula: C12H24N2O4

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O4 |

|---|---|

| Molecular Weight | 260.33 g/mol |

| IUPAC Name | (3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |

| Standard InChI | InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1 |

| Standard InChI Key | CROHJZFRKSKYNH-VIFPVBQESA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)N |

| SMILES | CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |

Introduction

Structural and Molecular Characteristics

Core Chemical Architecture

The compound’s IUPAC name, (3S)-3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid, reflects its stereochemistry and functional group arrangement . The molecule features:

-

A seven-carbon aliphatic chain with amino groups at positions 3 and 7.

-

A tert-butoxycarbonyl (Boc) group protecting the terminal amine, enhancing stability during synthetic procedures.

-

A free α-carboxylic acid group, enabling peptide bond formation .

The chiral center at position 3 confers stereochemical specificity, critical for interactions in biological systems .

Molecular Descriptors

Key computed properties include:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₄N₂O₄ | PubChem |

| Molecular Weight | 260.33 g/mol | PubChem |

| XLogP3-AA | -1.7 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Rotatable Bonds | 9 | PubChem |

| Exact Mass | 260.1736 Da | PubChem |

The low XLogP3 value (-1.7) indicates moderate hydrophilicity, while nine rotatable bonds suggest significant conformational flexibility .

Synthesis and Manufacturing

Synthetic Pathways

Industrial synthesis typically involves multi-step sequences to ensure enantiomeric purity and functional group compatibility:

-

Amino Protection: The terminal amine is protected via Boc anhydride under basic conditions, achieving >95% yield .

-

Chain Elongation: A seven-carbon backbone is constructed using iterative alkylation or homologation reactions .

-

Deprotection-Coupling Cycles: Strategic removal of Boc groups (e.g., using trifluoroacetic acid in dichloromethane) enables sequential peptide coupling .

VulcanChem reports optimized procedures yielding >90% purity, validated by LC-MS and NMR.

Critical Reaction Parameters

-

Temperature: Boc deprotection requires acidic conditions (30% TFA in DCM) at 0–25°C .

-

Solvent Systems: Polar aprotic solvents (DMF, DCM) dominate synthetic workflows .

-

Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralize acids during coupling .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O, Boc) and 1640 cm⁻¹ (amide I) .

-

NMR (¹H): Key signals include δ 1.44 ppm (Boc tert-butyl) and δ 3.20–3.40 ppm (methylene adjacent to amines) .

-

Mass Spectrometry: ESI-MS exhibits [M+H]⁺ at m/z 261.18, with fragmentation ions at m/z 202 (Boc loss) and 144 (backbone cleavage).

Applications in Chemical Biology

Peptide Synthesis

As a spacer molecule, the seven-carbon chain facilitates:

-

Conformational flexibility in peptide-based inhibitors.

Notable examples include its use in synthesizing kinase inhibitors and protease-resistant peptidomimetics .

Drug Conjugation

The compound’s dual functionalization enables its role in antibody-drug conjugates (ADCs). For instance, it links cytotoxic payloads to monoclonal antibodies via pH-labile bonds, enhancing tumor targeting .

Comparative Analysis with Structural Analogs

vs. 7-((tert-Boc)amino)heptanoic Acid

While both share a Boc-protected amine, the positional isomerism (3-amino vs. 7-amino) leads to divergent reactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume